molecular formula C24H19ClN2O4S B2479967 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 902521-04-4

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B2479967
CAS No.: 902521-04-4
M. Wt: 466.94
InChI Key: SZXOOASUCSTGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide is a synthetically tailored small molecule that integrates a quinolin-4-one core, a benzenesulfonyl group, and a 4-chlorophenylacetamide side chain into a single chemical architecture. This multi-pharmacophoric design suggests significant potential as a key intermediate or lead compound in medicinal chemistry and drug discovery research, particularly in the development of novel enzyme inhibitors. The 4-quinolone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with documented pharmacological profiles . The strategic incorporation of the benzenesulfonyl moiety is a feature present in bioactive molecules that often function as enzyme inhibitors, potentially conferring specific binding interactions with active sites . The N-(4-chlorophenyl)acetamide component is a common pharmacophore that can enhance molecular recognition and contribute to the compound's overall bioavailability and target affinity . This compound is of high interest for researchers exploring structure-activity relationships in the quinolinone chemical space. Its structure provides a versatile platform for further chemical derivatization, enabling the synthesis of analog libraries for high-throughput screening and biological evaluation. Primary research applications include its use as a chemical tool in biochemical assays to investigate enzyme function and signal transduction pathways, and as a core scaffold in the design of potential therapeutic agents targeting a range of diseases. This product is intended for laboratory research purposes only by trained professionals.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-7-12-21-20(13-16)24(29)22(32(30,31)19-5-3-2-4-6-19)14-27(21)15-23(28)26-18-10-8-17(25)9-11-18/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXOOASUCSTGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the chlorophenylacetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines a quinoline nucleus with sulfonamide and acetamide functionalities. The synthesis typically involves multi-step reactions starting from easily accessible precursors. Key steps include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the sulfonyl group via sulfonation processes.
  • Acetylation to yield the final acetamide derivative.

The synthesis requires precise control of reaction conditions to ensure high yields and purity of the final product.

Anticancer Potential

Research has indicated that compounds similar to 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves interference with cellular signaling pathways that promote tumor growth .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Similar compounds have demonstrated efficacy against acetylcholinesterase and butyrylcholinesterase, making them candidates for Alzheimer's disease treatment .

Antimicrobial Activity

Preliminary studies suggest antibacterial and antifungal activities, positioning this compound as a potential lead in the development of new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectivenessReference
AnticancerBreast Cancer CellsSignificant
AnticancerColon Cancer CellsModerate
Enzyme InhibitionAcetylcholinesteraseEffective
Enzyme InhibitionButyrylcholinesteraseEffective
AntimicrobialBacterial StrainsPromising

Case Study 1: Anticancer Efficacy

In a study published in 2022, researchers synthesized several derivatives of the quinoline compound and tested their efficacy against human cancer cell lines. The results indicated that modifications to the sulfonamide group significantly enhanced anticancer activity, suggesting the importance of structural diversity in drug design.

Case Study 2: Cholinesterase Inhibition

Another study focused on the inhibition of cholinesterase enzymes by similar compounds. The results showed that certain derivatives exhibited IC50 values comparable to established inhibitors used in Alzheimer's therapy, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Ethyl-Substituted Analog: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide

Structural Differences :

  • The ethyl-substituted analog replaces the methyl group at position 6 with an ethyl moiety.
  • This minor substitution increases the compound’s lipophilicity (predicted logP increase of ~0.5 units), which may enhance membrane permeability but reduce aqueous solubility .

Implications :

  • The ethyl group could prolong metabolic clearance due to steric hindrance of oxidative enzymes.
  • No direct biological data are available, but structural analogs with ethyl groups often exhibit altered pharmacokinetic profiles compared to methyl derivatives.

Dichlorophenyl-Pyrazol Acetamide: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Structural Differences :

  • Core Structure: Pyrazol-4-yl ring instead of 1,4-dihydroquinolinone.
  • Substituents: 3,4-Dichlorophenyl group and a methylated pyrazol ring.

Key Findings :

  • Crystal Packing : Three molecules in the asymmetric unit adopt distinct conformations, with dihedral angles between dichlorophenyl and pyrazol rings ranging from 54.8° to 77.5°. Hydrogen bonding forms R₂²(10) dimers, influencing solubility and crystallinity .

Fluorinated Cyclopropane Derivative: 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Structural Differences :

  • Core Structure: Fluorinated quinoline carboxylate with a cyclopropane ring.
  • Substituents: Fluoro and cyclopropane groups enhance metabolic stability and rigidity.

Implications :

  • The cyclopropane ring reduces conformational flexibility, which may optimize pharmacokinetic properties compared to the target compound’s more flexible acetamide side chain .

Comparative Analysis Table

Compound Name Core Structure Position 6 Substituent Key Functional Groups Notable Properties
Target Compound 1,4-Dihydroquinolinone Methyl Benzenesulfonyl, 4-chlorophenyl Moderate lipophilicity, H-bonding via sulfonyl
Ethyl-Substituted Analog 1,4-Dihydroquinolinone Ethyl Benzenesulfonyl, 4-chlorophenyl Higher logP, potential prolonged half-life
Dichlorophenyl-Pyrazol Acetamide Pyrazol-4-yl N/A 3,4-Dichlorophenyl, methylpyrazol Halogen bonding, conformational polymorphism
Fluorinated Cyclopropane Derivative Quinoline carboxylate N/A Fluoro, cyclopropane Enhanced metabolic stability, rigidity

Research Findings and Implications

  • Structural Flexibility : The target compound’s methyl group and benzenesulfonyl moiety balance lipophilicity and hydrogen-bonding capacity, whereas bulkier substituents (e.g., ethyl) may compromise solubility .
  • Halogen vs.

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline nucleus with a sulfonamide group and an acetamide moiety, contributing to its unique pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

In vitro studies indicate that this compound may exhibit anticancer properties by interfering with cellular signaling pathways. Specifically, it has shown the ability to inhibit the proliferation of cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies showing that similar sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .

The mechanisms through which this compound exerts its biological effects likely involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interference with Cellular Signaling : The ability to modulate signaling pathways could lead to altered gene expression profiles in affected cells.

Case Study 1: Anticancer Activity

A study investigating the efficacy of quinoline derivatives found that compounds similar to this compound inhibited tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups, indicating strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

Research on related compounds revealed that they exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the inhibition of bacterial cell wall synthesis and DNA replication processes .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
SulfanilamideContains a sulfonamide groupAntibacterial
Quinolone DerivativesContains a quinoline structureAntimicrobial and anti-inflammatory
Benzodioxole DerivativesContains benzodioxole moietyPotential anticancer activity

The unique combination of functionalities in this compound may provide synergistic effects that enhance its biological potency compared to other compounds lacking such structural diversity .

Q & A

Q. What are the optimal synthetic routes for 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide, and how do reaction conditions influence yield?

Methodology :

  • Core formation : Begin with a Friedländer condensation to synthesize the quinoline backbone using aniline derivatives and ketones under acidic/basic catalysis (e.g., H₂SO₄ or NaOH) .
  • Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution or sulfonic acid coupling at the quinoline C3 position. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .
  • Acetamide coupling : React the intermediate with 4-chloroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor yields at each step to identify bottlenecks (e.g., sulfonylation typically yields 60–70%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodology :

  • NMR : Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ to confirm regiochemistry of the sulfonyl and acetamide groups. Key signals: quinoline H4 (δ 8.2–8.5 ppm), sulfonyl protons (δ 7.5–7.8 ppm) .
  • X-ray crystallography : Employ SHELXL for small-molecule refinement. Resolve ambiguities in sulfonyl group orientation using ORTEP-3 for graphical representation of thermal ellipsoids .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzenesulfonyl group at m/z ~155) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodology :

  • Enzyme inhibition : Screen against kinase or protease targets (e.g., EGFR or PARP) using fluorescence-based assays. Compare IC₅₀ values to known inhibitors (e.g., Gefitinib for EGFR) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include positive controls (e.g., Doxorubicin) and assess selectivity using non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in its reported reactivity (e.g., sulfonyl group stability under redox conditions)?

Methodology :

  • Computational modeling : Use DFT (Gaussian 16) to calculate sulfonyl group’s electron-withdrawing effects and predict susceptibility to reduction. Compare with experimental data (e.g., LiAlH₄ trials) .
  • Kinetic studies : Monitor reaction intermediates via HPLC-MS under varying pH and temperature. Identify competing pathways (e.g., sulfonate cleavage vs. quinoline ring reduction) .
  • Isotopic labeling : Use ³⁴S-labeled benzenesulfonyl precursors to track sulfur retention during redox reactions .

Q. What computational strategies improve molecular docking accuracy for target identification?

Methodology :

  • Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., AutoDock Vina) with explicit solvent models (TIP3P water). Validate using crystallographic data from PDB entries (e.g., 1M17 for kinase targets) .
  • Free-energy perturbation (FEP) : Calculate binding affinities for sulfonyl/chlorophenyl interactions with hydrophobic pockets. Cross-validate using SPR (surface plasmon resonance) .

Q. How to address discrepancies between in vitro and in silico data (e.g., bioactivity vs. predicted ADMET properties)?

Methodology :

  • Multi-parametric optimization : Apply QSAR models (e.g., Schrodinger’s QikProp) to predict logP, solubility, and BBB permeability. Compare with experimental Caco-2 permeability assays .
  • Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in hepatocyte models. Correlate with in silico predictions (e.g., MetaSite) .

Q. What experimental designs optimize structure-activity relationships (SAR) for analogs with modified substituents?

Methodology :

  • DoE (Design of Experiments) : Use factorial designs to vary substituents (e.g., methyl at C6, chlorophenyl at N-acetamide). Assess impact on bioactivity via ANOVA .
  • Pharmacophore mapping : Generate 3D pharmacophores (e.g., MOE) to identify critical interactions (e.g., hydrogen bonding at quinoline C4=O) .

Q. How can crystallization conditions be optimized for high-resolution structural studies?

Methodology :

  • Sparse matrix screening : Test 96 solvent combinations (e.g., PEGs, alcohols) using sitting-drop vapor diffusion. Use SHELXC/D/E for phase determination .
  • Cryo-protocols : Flash-cool crystals in liquid N₂ with 20% glycerol. Resolve twinning issues via SHELXL’s TWIN/BASF commands .

Data Contradiction Analysis

Q. Conflicting reports on sulfonyl group reactivity in acidic vs. basic media

  • Resolution : Conduct pH-dependent stability assays (1H NMR in D₂O at pH 2–12). Compare hydrolysis rates (t₁/₂) with DFT-predicated transition states .

Q. Discrepancies in reported cytotoxicity across cell lines

  • Resolution : Standardize assay conditions (e.g., serum concentration, incubation time). Use clustered heatmaps (e.g., R/pheatmap) to identify cell-line-specific resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.